![molecular formula C12H12N2O B1315436 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone CAS No. 105223-85-6](/img/structure/B1315436.png)
1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Overview
Description
“1-(3-methyl-1H-pyrazol-4-yl)ethanone” is a compound with the molecular formula C6H8N2O . It is also known by other names such as “1-(3-METHYL-1H-PYRAZOL-4-YL)ETHAN-1-ONE” and "Ethanone, 1-(3-methyl-1H-pyrazol-4-yl)-" .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “1-(3-methyl-1H-pyrazol-4-yl)ethanone”, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Other methods involve the use of heterocyclic systems . For instance, one study synthesized 4,4’- (arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .Molecular Structure Analysis
The molecular structure of “1-(3-methyl-1H-pyrazol-4-yl)ethanone” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Pyrazole compounds, including “1-(3-methyl-1H-pyrazol-4-yl)ethanone”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Scientific Research Applications
Synthesis of Immunomodulatory Drugs
This compound has been utilized in the synthesis of immunomodulatory drugs due to its interaction with the benzodiazepine central receptor, which is crucial for modulating the immune system .
Preparation of Antidiabetic Agents
It serves as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines , which are selective and orally active dipeptidylpeptidase 4 inhibitors used as antidiabetic agents .
Antioxidant and Anticancer Activities
Derivatives of this compound have been synthesized and evaluated for their antioxidant and anticancer activities . These studies are crucial for developing new therapeutic agents .
Chemical Synthesis
In chemical synthesis, this compound is used to create various derivatives that have potential applications in different industrial processes .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various protein kinases .
Mode of Action
It is known that the compound contains two nitrogen atoms, which reduces the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents .
Biochemical Pathways
Similar compounds have been shown to affect pathways involving protein kinase .
Result of Action
Similar compounds have been shown to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
The future directions for “1-(3-methyl-1H-pyrazol-4-yl)ethanone” and similar compounds could involve further exploration of their synthesis techniques and biological activities. Given their wide range of applications in various fields of science, these compounds could be the focus of many future research studies .
properties
IUPAC Name |
1-(3-methyl-1-phenylpyrazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-12(10(2)15)8-14(13-9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLBGBYVVKEXDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545190 | |
Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone | |
CAS RN |
105223-85-6 | |
Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the typical reactivity of compounds like the pyrazole derivatives synthesized in this study?
A1: Pyrazoles, including those potentially yielding structures like 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, are known for their diverse reactivity. The presence of the nitrogen atoms in the pyrazole ring makes them capable of participating in various chemical reactions. For example:
- Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution reactions, with substitutions often favored at the 4-position. [] This is important for introducing various functional groups to the pyrazole core.
- N-Alkylation: The nitrogen atoms in the pyrazole ring can react with alkylating agents to form N-alkylated derivatives. This modification can influence the compound's physicochemical properties and biological activity. []
- Coordination Chemistry: Pyrazoles can act as ligands to metal ions, forming coordination complexes. This property is exploited in various catalytic applications. []
Q2: How does the presence of the zinc chloride (ZnCl2) influence the reactions described in the paper?
A2: Zinc chloride (ZnCl2) likely acts as a Lewis acid catalyst in the reactions described. [] Its role is probably multifaceted:
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